molecular formula C8H13NO3 B3232714 1-Propionyl-D-proline CAS No. 1344945-82-9

1-Propionyl-D-proline

Cat. No.: B3232714
CAS No.: 1344945-82-9
M. Wt: 171.19 g/mol
InChI Key: DAOGFHQPAHSMQS-ZCFIWIBFSA-N
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Description

1-Propionyl-D-proline is a derivative of D-proline, an unnatural amino acid. This compound is characterized by the addition of a propionyl group to the nitrogen atom of the D-proline molecule. D-proline itself is known for its conformational rigidity and is often used in asymmetric organocatalysis due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Propionyl-D-proline can be synthesized through the acylation of D-proline. The reaction typically involves the use of propionyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and optimize yield. Purification is achieved through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 1-Propionyl-D-proline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Propionyl-D-proline has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: It serves as a probe to study enzyme-substrate interactions due to its unique structural properties.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the development of enzyme inhibitors.

    Industry: It is used in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 1-Propionyl-D-proline involves its interaction with specific molecular targets. It acts as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can modulate various biochemical pathways, making it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

    L-Proline: A natural amino acid with similar structural properties but different stereochemistry.

    N-Acetyl-D-proline: Another derivative of D-proline with an acetyl group instead of a propionyl group.

    D-Proline: The parent compound without any acylation

Uniqueness: 1-Propionyl-D-proline is unique due to its specific propionyl modification, which imparts distinct chemical and biological properties. This modification enhances its stability and reactivity, making it more suitable for certain applications compared to its analogs .

Properties

IUPAC Name

(2R)-1-propanoylpyrrolidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3/c1-2-7(10)9-5-3-4-6(9)8(11)12/h6H,2-5H2,1H3,(H,11,12)/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAOGFHQPAHSMQS-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCCC1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)N1CCC[C@@H]1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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